1-[3-Bromo-4-(propan-2-yloxy)phenyl]ethan-1-one
Overview
Description
1-[3-Bromo-4-(propan-2-yloxy)phenyl]ethan-1-one is an organic compound with the molecular formula C11H13BrO2 and a molecular weight of 257.12 g/mol . This compound is characterized by the presence of a bromine atom, a propan-2-yloxy group, and an ethanone moiety attached to a phenyl ring. It is primarily used in research and development settings, particularly in the field of medicinal chemistry.
Preparation Methods
The synthesis of 1-[3-Bromo-4-(propan-2-yloxy)phenyl]ethan-1-one typically involves the following steps:
Bromination: The starting material, 4-(propan-2-yloxy)phenyl ethanone, is subjected to bromination using bromine or a bromine source such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum chloride. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform at room temperature.
Chemical Reactions Analysis
1-[3-Bromo-4-(propan-2-yloxy)phenyl]ethan-1-one undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides under appropriate conditions. For example, reacting with an amine in the presence of a base like sodium hydride can yield the corresponding amine derivative.
Reduction: The carbonyl group in the ethanone moiety can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Scientific Research Applications
1-[3-Bromo-4-(propan-2-yloxy)phenyl]ethan-1-one has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of various pharmaceutical compounds, particularly those with potential antimicrobial and anticancer activities.
Biological Studies: The compound is employed in studies investigating the biological activity of brominated phenyl ethanone derivatives.
Chemical Synthesis: It serves as a building block in the synthesis of more complex organic molecules for research purposes.
Mechanism of Action
The mechanism of action of 1-[3-Bromo-4-(propan-2-yloxy)phenyl]ethan-1-one is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, depending on the context of its use. The bromine atom and the ethanone moiety may play crucial roles in these interactions by forming covalent bonds or participating in non-covalent interactions like hydrogen bonding and van der Waals forces .
Comparison with Similar Compounds
1-[3-Bromo-4-(propan-2-yloxy)phenyl]ethan-1-one can be compared with other similar compounds, such as:
1-[4-Bromo-2-(propan-2-yloxy)phenyl]ethan-1-one: This compound has a similar structure but with the bromine atom at a different position on the phenyl ring. It may exhibit different reactivity and biological activity due to the positional isomerism.
1-[3-Chloro-4-(propan-2-yloxy)phenyl]ethan-1-one: This compound has a chlorine atom instead of a bromine atom.
Properties
IUPAC Name |
1-(3-bromo-4-propan-2-yloxyphenyl)ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrO2/c1-7(2)14-11-5-4-9(8(3)13)6-10(11)12/h4-7H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CEFCJSPUUBGPFE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=C(C=C(C=C1)C(=O)C)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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